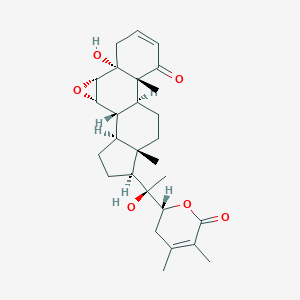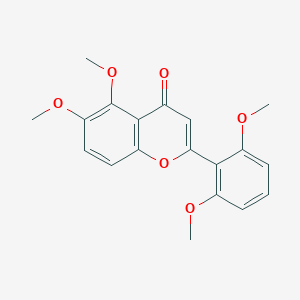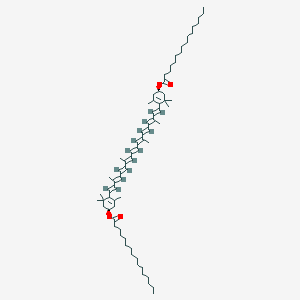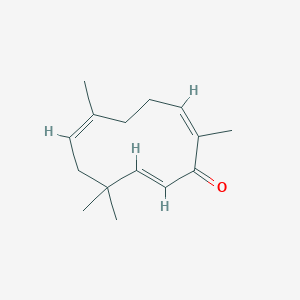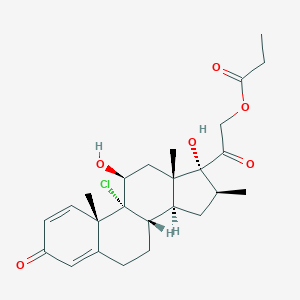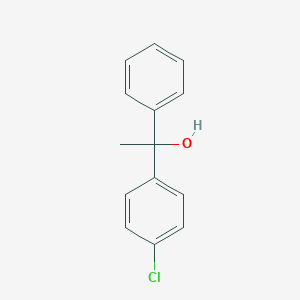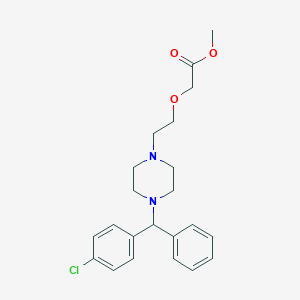
盐酸非索非那定
描述
Fexofenadine hydrochloride is an antihistamine used to relieve allergy symptoms such as watery eyes, runny nose, itching eyes/nose, sneezing, hives, and itching . It works by blocking a certain natural substance (histamine) that your body makes during an allergic reaction . It is used to relieve the symptoms of hay fever (seasonal allergic rhinitis) and hives of the skin (chronic idiopathic urticaria) .
Synthesis Analysis
The synthetic approach for preparation of Fexofenadine involves the reduction of a carboxylate derivative, 4-[4-[4-(hydroxybiphenylmethyl)- 1- a, a-dimethyl benzene acetate; followed by hydrolysis with a base, for example alkali metal hydroxides, to get the carboxylic acid derivative Fexofenadine .Molecular Structure Analysis
Fexofenadine Hydrochloride is the hydrochloride salt form of fexofenadine, a carboxylated metabolic derivative of terfenadine and second generation, long-lasting selective histamine H1 receptor antagonist, with antihistaminic activity . The molecular formula of Fexofenadine Hydrochloride is C32H40ClNO4 .Chemical Reactions Analysis
A simple RP-HPLC method using a PDA detector was developed and validated for the analysis and dissolution studies of Fexofenadine hydrochloride (FEX) in dosage forms .Physical And Chemical Properties Analysis
Fexofenadine hydrochloride is obtained as a white to off-white crystalline powder . It exists as a zwitterion in aqueous media at physiological pH. The drug has two ionization groups corresponding to free carboxylic group on the side chain and the substituted ring nitrogen, contributing to a pKa value of 4.25 and 9.53, respectively .科学研究应用
1. 对驾驶和心理运动表现的影响
Vermeeren 和 O'Hanlon (1998) 的一项研究评估了非索非那定对驾驶和心理运动表现的影响。结果发现,非索非那定并未损害驾驶性能。事实上,非索非那定的表现优于安慰剂,并且它还减弱了酒精对驾驶的不利影响。
2. 对季节性过敏性鼻炎的疗效
Howarth 等人 (1999) 的一项安慰剂对照研究比较了非索非那定在治疗季节性过敏性鼻炎中的疗效。他们得出结论,非索非那定在减轻症状方面优于安慰剂,并且疗效可维持 24 小时。
3. 妊娠期间的安全性
Andersson 等人 (2020) 的研究调查了非索非那定在妊娠期间使用的安全性。他们发现,使用非索非那定并不会增加重大出生缺陷或自发性流产的风险。
4. 与其他抗组胺药的比较
Terrien 等人 (1999) 进行了比较非索非那定和特非那定的鼻腔激发试验。结果表明,非索非那定比特非那定提供了更好的抗过敏反应保护。
5. 制剂开发以提高溶解度
Gade、Nama 和 Avula (2022) 的研究重点是使用微海绵技术开发盐酸非索非那定片剂,以提高其溶解度和生物利用度。
6. 在机组人员中的用途
Nicholson 等人 (2000) 的一项研究检查了非索非那定对困倦和表现的影响,尤其是在机组人员中。他们发现非索非那定对表现或困倦没有影响,这表明它对从事熟练活动的人可能有潜在用处。
作用机制
Fexofenadine hydrochloride, the major active metabolite of terfenadine, is an antihistamine with selective H1-receptor antagonist activity . It competitively binds of peripheral H1-receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This prevents binding of histamine to peripheral H1-receptors and prevents their activation .
未来方向
As per the directions provided by the manufacturer, adults and children 12 years of age and over should take one 180 mg tablet with water once a day; do not take more than 1 tablet in 24 hours . For the oral suspension, shake well before using - use only with enclosed dosing cup - adults and children 12 years of age and over - take 10 mL every 12 hours; do not take more than 20 mL in 24 hours .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Fexofenadine hydrochloride involves a multi-step process starting from readily available starting materials. The key steps involve the synthesis of the intermediate carboxylic acid, which is then converted to the final product through a series of reactions.", "Starting Materials": ["Benzene", "Ethylamine", "Sodium hydroxide", "Chloroacetyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium carbonate", "Sodium bicarbonate", "Methanol", "Acetic acid", "Sulfuric acid"], "Reaction": [ "Step 1: Benzene is reacted with chloroacetyl chloride in the presence of aluminum chloride to form benzoyl chloride.", "Step 2: Ethylamine is then added to the reaction mixture to form N-ethylbenzamide.", "Step 3: Sodium borohydride is used to reduce the amide group to an amine.", "Step 4: The resulting amine is then reacted with chloroacetyl chloride to form N-ethyl-3-chloro-4-methylbenzamide.", "Step 5: Sodium hydroxide is used to hydrolyze the amide to form the carboxylic acid.", "Step 6: The carboxylic acid is then reacted with methanol and sulfuric acid to form the methyl ester.", "Step 7: The methyl ester is then reacted with sodium hydroxide to form the corresponding carboxylic acid salt.", "Step 8: The carboxylic acid salt is then reacted with hydrochloric acid to form Fexofenadine hydrochloride.", "Step 9: The crude product is purified through recrystallization using a mixture of methanol and water." ] } | |
CAS 编号 |
153439-40-8 |
分子式 |
C32H40ClNO4 |
分子量 |
538.1 g/mol |
IUPAC 名称 |
hydron;2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride |
InChI |
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H |
InChI 键 |
RRJFVPUCXDGFJB-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl |
规范 SMILES |
[H+].CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.[Cl-] |
外观 |
White to Off-White Solid |
熔点 |
190-192 °C |
其他 CAS 编号 |
153439-40-8 |
Pictograms |
Irritant; Health Hazard |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
溶解度 |
71.8 [ug/mL] (The mean of the results at pH 7.4) |
同义词 |
Allegra alpha-(4-(1-carboxy-1-methylethyl)phenyl)-4-hydroxydiphenylmethyl-1-piperidinebutanol fexofenadine fexofenadine hydrochloride MDL 16,455A MDL 16.455 MDL 16455 MDL-16455 Telfast |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of fexofenadine hydrochloride?
A1: Fexofenadine hydrochloride acts as a selective histamine H1-receptor antagonist. [, , , ] This means it blocks the action of histamine, a chemical mediator involved in allergic reactions, at the H1 receptor site. [, , , , , ]
Q2: What are the downstream effects of fexofenadine hydrochloride binding to H1 receptors?
A2: By blocking histamine binding to H1 receptors, fexofenadine hydrochloride inhibits the cascade of events that lead to allergy symptoms, such as sneezing, runny nose, itchy eyes, and skin reactions. [, , , , , ]
Q3: What is the molecular formula and weight of fexofenadine hydrochloride?
A3: The molecular formula of fexofenadine hydrochloride is C32H39NO4 • HCl, and its molecular weight is 551.1 g/mol. [, , ]
Q4: How is fexofenadine hydrochloride typically characterized using spectroscopic techniques?
A4: Infrared (IR) spectroscopy is commonly employed for the identification of fexofenadine hydrochloride. [] The IR spectrum of fexofenadine hydrochloride exhibits characteristic absorption bands that correspond to specific functional groups within the molecule, allowing for its identification and differentiation from other compounds. [, , ]
Q5: Has the stability of fexofenadine hydrochloride been evaluated under various stress conditions?
A5: Yes, studies have assessed the stability of fexofenadine hydrochloride under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions. [, , ]
Q6: What is the impact of excipients on the stability of fexofenadine hydrochloride in solid dosage forms?
A6: Research has explored the compatibility of fexofenadine hydrochloride with various pharmaceutical excipients commonly used in orally disintegrating tablets. [] Fourier transform infrared spectroscopy (FT-IR) analysis indicated good compatibility with excipients such as diluents, disintegrants, glidants, sweeteners, flavors, colors, and lubricants. []
Q7: What is the bioavailability of fexofenadine hydrochloride and factors affecting it?
A7: While fexofenadine hydrochloride is almost completely absorbed from the gastrointestinal tract, its bioavailability is approximately 45% due to hepatic first-pass metabolism. []
Q8: How does the pharmacokinetic profile of fexofenadine hydrochloride differ in pediatric patients compared to adults?
A8: Studies have shown that children, especially those under 6 years old, exhibit lower oral clearance of fexofenadine hydrochloride compared to adults, necessitating dose adjustments based on age and weight. []
Q9: What are the primary clinical indications for fexofenadine hydrochloride?
A9: Fexofenadine hydrochloride is clinically indicated for the relief of symptoms associated with seasonal allergic rhinitis (hay fever) and chronic idiopathic urticaria (hives). [, , , , , , , ]
Q10: Have clinical trials compared the efficacy and safety of fexofenadine hydrochloride to other antihistamines?
A10: Yes, multiple clinical trials have compared fexofenadine hydrochloride to other antihistamines, such as cetirizine and ketotifen. [, , , , , , , , , ] These studies have demonstrated comparable efficacy in relieving allergy symptoms but with a more favorable safety profile for fexofenadine, particularly regarding sedative effects. [, , , , , , , , , ]
Q11: What formulation strategies have been explored to enhance the delivery and bioavailability of fexofenadine hydrochloride?
A11: To improve its delivery and bioavailability, various formulation strategies have been investigated for fexofenadine hydrochloride, including:
- Transdermal patches: These aim to bypass the first-pass metabolism and provide sustained drug delivery. []
- Microsponge technology: This technique enhances the drug's solubility and allows for controlled release formulations. []
- Self-microemulsifying drug delivery systems (SMEDDS): SMEDDS improve the solubility and dissolution rate of poorly water-soluble drugs like fexofenadine hydrochloride, potentially leading to enhanced bioavailability. []
Q12: What analytical techniques are commonly employed for the quantification of fexofenadine hydrochloride in pharmaceutical formulations?
A12: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the quantification of fexofenadine hydrochloride. [, , , , ]
Q13: Are there alternative analytical methods for the determination of fexofenadine hydrochloride?
A13: Yes, alternative analytical methods have been developed for the determination of fexofenadine hydrochloride, including:
- UV spectrophotometry: This method utilizes the drug's absorbance of ultraviolet light for quantification. [, ]
- Conductometric titration: This method relies on the change in electrical conductivity of a solution upon the addition of a titrant that reacts with the drug. []
- Potentiometry: This technique utilizes ion-selective electrodes to measure the potential difference across a membrane, allowing for the determination of drug concentration. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



